molecular formula C12H7ClO2S2 B1302432 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylic acid CAS No. 255395-56-3

8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylic acid

Cat. No.: B1302432
CAS No.: 255395-56-3
M. Wt: 282.8 g/mol
InChI Key: GLXMQNPOXWONQU-UHFFFAOYSA-N
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Description

8-Chloro-4H-thieno[3,2-c]thiochromene-2-carboxylic acid is a heterocyclic compound with a unique structure that incorporates both thieno and chromene moietiesIts molecular formula is C12H7ClO2S2, and it has a molecular weight of 282.77 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chlorothiophene-3-carboxylic acid with a suitable chromene derivative in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 8-Chloro-4H-thieno[3,2-c]thiochromene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed:

Scientific Research Applications

8-Chloro-4H-thieno[3,2-c]thiochromene-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets are still under investigation .

Comparison with Similar Compounds

  • 8-Chloro-4H-thieno[3,2-c]chromene-2-carboxylic acid
  • Ethyl 8-chloro-4H-thieno[3,2-c]chromene-2-carboxylate

Comparison: 8-Chloro-4H-thieno[3,2-c]thiochromene-2-carboxylic acid is unique due to the presence of both thieno and chromene moieties, which impart distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for diverse applications .

Properties

IUPAC Name

8-chloro-4H-thieno[3,2-c]thiochromene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7ClO2S2/c13-7-1-2-9-8(4-7)11-6(5-16-9)3-10(17-11)12(14)15/h1-4H,5H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLXMQNPOXWONQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C3=C(S1)C=CC(=C3)Cl)SC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7ClO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10372326
Record name 8-Chloro-4H-thieno[3,2-c][1]benzothiopyran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10372326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

255395-56-3
Record name 8-Chloro-4H-thieno[3,2-c][1]benzothiopyran-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10372326
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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